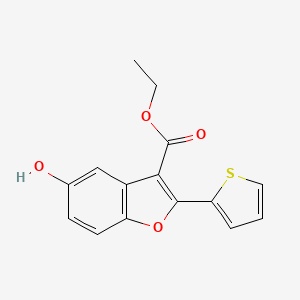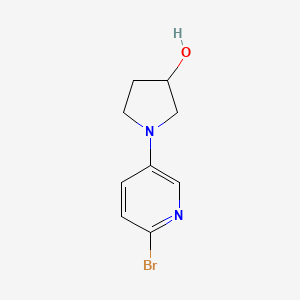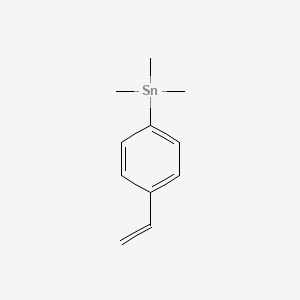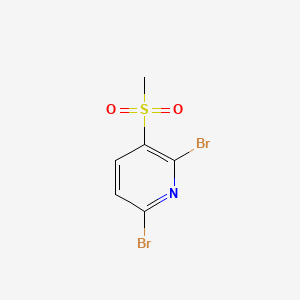
2,6-Dibromo-4-fluorophenyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,6-Dibromo-4-fluorophenyl isothiocyanate typically involves the reaction of 2,6-dibromo-4-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
化学反応の分析
2,6-Dibromo-4-fluorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: It can react with amines to form thiourea derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s bromine and fluorine atoms can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include amines, thiophosgene, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,6-Dibromo-4-fluorophenyl isothiocyanate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics: It is used as a reagent for labeling and identifying proteins in complex mixtures.
Biochemical Studies: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Researchers use it to develop new therapeutic agents by modifying its structure to enhance biological activity.
Industrial Applications: It serves as an intermediate in the synthesis of various organic compounds used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,6-Dibromo-4-fluorophenyl isothiocyanate involves its ability to react with nucleophilic groups in proteins and other biomolecules. The isothiocyanate group forms covalent bonds with amino groups, thiols, and other nucleophiles, leading to the modification of the target molecules. This reactivity is exploited in proteomics and biochemical studies to label and identify specific proteins and enzymes .
類似化合物との比較
2,6-Dibromo-4-fluorophenyl isothiocyanate can be compared with other similar compounds, such as:
2,6-Dibromo-4-fluorophenyl isocyanate: This compound has a similar structure but contains an isocyanate group instead of an isothiocyanate group.
2,6-Difluorophenyl isothiocyanate: This compound has fluorine atoms instead of bromine atoms, leading to different chemical properties and reactivity.
2,4-Dibromo-6-fluorophenyl isothiocyanate: This isomer has the bromine and fluorine atoms in different positions, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct reactivity and applications in scientific research.
特性
分子式 |
C7H2Br2FNS |
|---|---|
分子量 |
310.97 g/mol |
IUPAC名 |
1,3-dibromo-5-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2Br2FNS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
InChIキー |
HFDLRDHWGQFRAR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)N=C=S)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


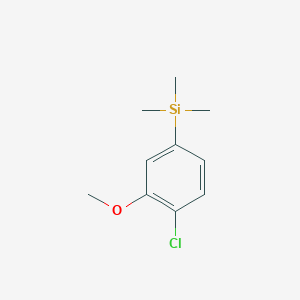
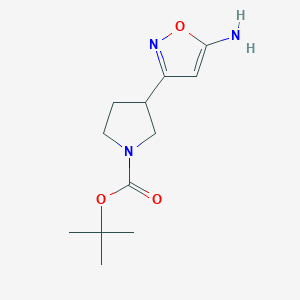
![1-Boc-4-[(2-Hydroxyethyl)sulfonyl]piperidine](/img/structure/B13703193.png)
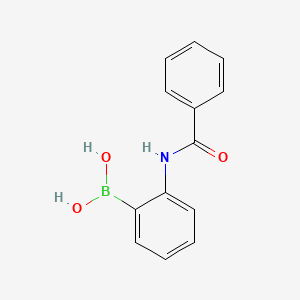

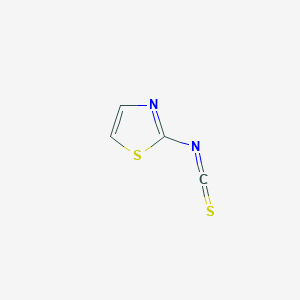
![tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13703215.png)
![N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide](/img/structure/B13703218.png)
